Ethyl (2-iodobenzoyl)acetate
Description
The Significance of Halogenated Organic Compounds in Synthetic Chemistry
Halogenated organic compounds, which are molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic chemistry. scbt.com The presence of a halogen atom can dramatically alter the chemical and physical properties of an organic molecule, often enhancing its reactivity, stability, or biological activity. numberanalytics.com This makes them indispensable tools for chemists in various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.org In fact, approximately 20% of all active pharmaceutical ingredients and 30% of modern agrochemicals contain halogen atoms. rsc.org
The carbon-halogen bond provides a reactive site for a wide array of chemical transformations, most notably in cross-coupling reactions. scbt.comrsc.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. sigmaaldrich.com The specific halogen used can influence the reactivity, with the carbon-iodine bond being particularly useful for many synthetic applications due to its relatively lower bond strength, which facilitates its participation in these coupling reactions.
Halogenated compounds also serve as crucial intermediates in the synthesis of new materials and are instrumental in the study of reaction mechanisms. scbt.com Their widespread use extends to being effective solvents and playing a role in the development of materials with specific properties like flame retardancy. scbt.com
Contextualizing Beta-Keto Esters in Advanced Organic Transformations
Beta-keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. This unique arrangement of functional groups makes them exceptionally versatile intermediates in organic synthesis. scispace.com They possess both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites, allowing them to participate in a wide variety of chemical reactions. scispace.com
One of the most significant applications of β-keto esters is in the synthesis of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. Many biologically active molecules, including a vast number of pharmaceuticals, are based on heterocyclic scaffolds. For instance, β-keto esters are key starting materials in the Conrad-Limpach and Knorr quinoline (B57606) syntheses, which are classic methods for preparing quinoline and quinolone derivatives. nih.govmdpi.comarkat-usa.org These reactions typically involve the condensation of a β-keto ester with an aniline (B41778) or a related compound, followed by a cyclization step. nih.govarkat-usa.org
The reactivity of β-keto esters can be further harnessed in palladium-catalyzed reactions, where they can be transformed into a variety of other useful compounds, such as α-allyl ketones and α,β-unsaturated ketones. nih.govjst.go.jp The ability to selectively transform β-keto esters makes them a cornerstone in the synthesis of complex natural products and medicinally important molecules. scispace.com
Research Trajectories of Ethyl (2-Iodobenzoyl)acetate as a Multifunctional Synthon
This compound combines the advantageous features of both a halogenated aromatic ring and a β-keto ester, making it a highly valuable and multifunctional synthon in contemporary organic synthesis. The presence of the ortho-iodine atom on the benzoyl group opens up possibilities for a range of coupling reactions, allowing for the introduction of various substituents at this position. Simultaneously, the β-keto ester moiety can be utilized for constructing heterocyclic rings or for further functional group transformations.
A significant research trajectory for this compound lies in its use as a precursor for the synthesis of complex heterocyclic systems. For example, it can be envisioned as a key starting material for the synthesis of various fused heterocyclic compounds, such as chromenopyrazoles and other related structures. The ortho-iodobenzoyl fragment provides a handle for intramolecular cyclization reactions, leading to the formation of new ring systems that are of interest in medicinal chemistry and materials science.
Derivatives of this compound and structurally related compounds are being explored for their potential therapeutic properties. The ability to readily modify the structure of this synthon through reactions at both the iodo- and the keto-ester positions allows for the creation of libraries of new compounds for biological screening. For instance, the synthesis of quinolone derivatives, a class of compounds known for their broad range of biological activities, can be achieved using β-keto esters as key intermediates. nih.govresearchgate.netresearchgate.net The versatility of this compound makes it a powerful tool for the discovery and development of new chemical entities with potential applications across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXYWHBYIQLPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399860 | |
| Record name | Ethyl (2-iodobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90034-85-8 | |
| Record name | Ethyl (2-iodobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Iodobenzoyl Acetate
Reactions Involving the Alpha-Carbon of the Beta-Keto Ester Moiety
The carbon atom situated between the two carbonyl groups (the α-carbon) in ethyl (2-iodobenzoyl)acetate is particularly reactive. The adjacent electron-withdrawing carbonyl groups increase the acidity of the α-protons, facilitating the formation of a stabilized enolate ion in the presence of a base. This nucleophilic enolate is central to a variety of carbon-carbon bond-forming reactions, including alkylations and acylations.
The enolate of this compound can be readily alkylated by reaction with alkyl halides. This reaction proceeds via a classic SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
The general process involves two main steps:
Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃), is used to deprotonate the α-carbon, generating a resonance-stabilized enolate. The choice of base and solvent is crucial to control the equilibrium and prevent side reactions like saponification of the ester.
Nucleophilic Attack: The formed enolate then reacts with an alkyl halide (R-X). Primary and methyl halides are typically used to ensure an efficient SN2 reaction and avoid competing E2 elimination reactions that can occur with secondary and tertiary halides.
This sequence allows for the introduction of a wide variety of alkyl groups at the α-position, leading to the formation of α-substituted β-keto esters. These products are versatile intermediates for the synthesis of more complex molecules, including ketones and heterocyclic systems, following subsequent hydrolysis and decarboxylation steps.
Table 1: General Conditions for Alpha-Alkylation of β-Keto Esters
| Parameter | Typical Conditions |
| Substrate | This compound |
| Base | Sodium ethoxide, Potassium carbonate |
| Alkylating Agent | R-X (R = Methyl, Primary Alkyl; X = I, Br, Cl) |
| Solvent | Ethanol, Acetone, Dimethylformamide (DMF) |
| Temperature | Room Temperature to Reflux |
Similar to alkylation, the α-carbon of this compound can undergo acylation. This reaction typically involves the formation of the enolate, which then reacts with an acylating agent, such as an acyl chloride or anhydride.
A related and illustrative process is the synthesis of β-keto esters via the acylation of malonic esters. For instance, the preparation of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with potassium ethyl malonate in the presence of magnesium chloride and an organic base. google.com This process highlights the general strategy for forming the benzoylacetate core structure through acylation.
The mechanism for direct α-acylation of this compound would follow these steps:
Dianion Formation: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to deprotonate the α-carbon. In some cases, a second equivalent of a very strong base might be needed to form a dianion if the initial enolate is not sufficiently nucleophilic.
Acylation: The enolate attacks the electrophilic carbonyl carbon of the acylating agent (e.g., R-COCl). This is followed by the elimination of the leaving group (e.g., chloride) to yield an α-acylated β-keto ester.
These acylated products are diketo esters, which are valuable precursors for the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines.
Table 2: Representative Reagents for Alpha-Acylation of β-Keto Esters
| Reagent Type | Examples |
| Base | Sodium hydride (NaH), Lithium diisopropylamide (LDA) |
| Acylating Agent | Acetyl chloride, Benzoyl chloride, Acetic anhydride |
| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether |
Reactivity of the Iodide Moiety in Cross-Coupling Reactions
The carbon-iodine bond on the benzene (B151609) ring provides a second handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this compound an excellent substrate for these powerful C-C and C-heteroatom bond-forming methodologies.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com
The Suzuki-Miyaura coupling is a widely used reaction to form biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester. frontiersin.org this compound can serve as the aryl halide partner in this reaction.
The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. youtube.com
Catalytic Cycle Highlights:
Oxidative Addition: The aryl iodide (this compound) reacts with the Pd(0) catalyst.
Transmetalation: The organoboron compound (R-B(OH)₂) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.
This reaction allows for the synthesis of various 2-arylbenzoylacetates, which can be further cyclized to form important heterocyclic scaffolds like flavones and chromones.
Table 3: Typical Components for Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Triphenylphosphine (PPh₃), SPhos |
| Boron Reagent | Phenylboronic acid, Heteroarylboronic acids |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, DMF, often with water |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com When applied to this compound, this reaction can be performed in an intermolecular fashion with a separate alkene or, more powerfully, in an intramolecular context if an alkene moiety is present elsewhere in the molecule.
An intramolecular Heck reaction can lead to the formation of new cyclic structures. A particularly interesting variant is the intramolecular dearomatizing arylation. If the α-carbon of the this compound is first alkylated with a group containing a terminal alkene (e.g., an allyl or homoallyl group), a subsequent intramolecular Heck reaction can be initiated.
The proposed mechanism would involve:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond.
Intramolecular Migratory Insertion: The tethered alkene coordinates to the palladium center and inserts into the aryl-palladium bond, forming a new C-C bond and creating a cyclic alkyl-palladium intermediate. libretexts.org
β-Hydride Elimination: Elimination of a palladium hydride species regenerates the double bond, leading to a cyclized product.
This strategy provides a pathway to spirocyclic or fused-ring systems, which are common motifs in natural products and pharmaceuticals. The regioselectivity of the migratory insertion and β-hydride elimination steps are key factors in determining the final product structure. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Carbonyl Insertion Coupling Reactions
The reactivity of the carbon-iodine bond in this compound makes it a suitable candidate for palladium-catalyzed carbonyl insertion reactions. Although specific studies focusing solely on this compound are not extensively detailed in the reviewed literature, the established mechanisms of such reactions allow for a clear extrapolation. In a typical Heck-type carbonylation, the process would involve the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. Subsequent insertion of carbon monoxide (CO) into the aryl-palladium bond forms a palladated acyl complex. This intermediate can then react with a variety of nucleophiles or undergo further coupling reactions to yield complex molecular architectures. The presence of the β-ketoester moiety offers potential for subsequent intramolecular reactions, providing a pathway to diverse heterocyclic systems.
Copper-Catalyzed Reactions and Mechanistic Studies
Copper-catalyzed reactions represent a cornerstone of modern organic synthesis, and the aryl iodide functionality of this compound makes it an excellent substrate for these transformations. The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides mechanistic insights applicable to this compound. nih.gov Such reactions are believed to proceed through a Cu(I) active species, often stabilized by a chelating ligand like a diamine. The proposed mechanism involves the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl iodide. nih.gov
This mechanistic framework can be extended to the coupling of this compound with various nitrogen, oxygen, and sulfur nucleophiles. Mechanistic studies on related copper-catalyzed processes suggest that the reaction kinetics and outcomes are highly dependent on the choice of ligand, base, and solvent. uantwerpen.bemdpi.com These factors influence the stability and reactivity of the key copper intermediates.
Table 1: Potential Copper-Catalyzed Reactions of this compound
| Reaction Type | Nucleophile | Potential Product Class | Mechanistic Feature |
|---|---|---|---|
| Ullmann Condensation | Alcohols, Phenols | Aryl ethers | Formation of a copper(I) alkoxide intermediate |
| Goldberg Reaction | Amides, Amines | N-aryl amides/amines | Oxidative addition to a copper(I) amidate complex nih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | N-aryl amines | Ligand-accelerated reductive elimination |
Cyclization Reactions and Heterocycle Formation
The unique bifunctional nature of this compound, possessing both an electrophilic aryl iodide and a nucleophilic β-dicarbonyl system, makes it a powerful substrate for the synthesis of complex heterocyclic structures.
Intramolecular Cyclizations Leading to Fused Ring Systems
Intramolecular cyclization of this compound and its derivatives is a key strategy for constructing fused polycyclic molecules. Palladium-catalyzed intramolecular C-H arylation is a notable example, where the 2-iodobenzoyl group is used to form new carbon-carbon bonds, leading to the creation of fused fluorenone systems from more complex substrates. rsc.org
For this compound itself, intramolecular cyclization can be envisioned through several pathways. A common method involves the generation of an enolate from the β-ketoester moiety, which can then act as an internal nucleophile, attacking the aryl iodide in a transition metal-catalyzed process to form a new ring. This approach is fundamental to the synthesis of various fused oxygen heterocycles. researchgate.netsemanticscholar.org
Formation of Nitrogen-Containing Heterocycles
This compound serves as a valuable building block for a wide array of nitrogen-containing heterocycles. mdpi.com The β-dicarbonyl portion of the molecule can readily undergo condensation reactions with binucleophiles. For instance, reaction with hydrazine (B178648) or substituted hydrazines yields pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) produces isoxazoles. These classical reactions are highly efficient for creating five-membered aromatic heterocycles. nih.gov
Furthermore, the aryl iodide group can be functionalized through coupling reactions before or after the initial heterocycle formation, adding another layer of molecular diversity. nih.govresearchgate.net
Table 2: Synthesis of Nitrogen Heterocycles from this compound
| Co-reactant | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Hydrazine (NH₂NH₂) | Pyrazole | Condensation |
| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazole | Condensation |
| Hydroxylamine (NH₂OH) | Isoxazole | Condensation |
| Amidines | Pyrimidine | Condensation |
Synthesis of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles from this compound is a prominent application of this compound. organic-chemistry.orgnih.gov The intramolecular cyclization is a key pathway to fused-ring systems like chromones and benzofurans. researchgate.net For example, under basic conditions, the enolate of the β-ketoester can be formed, followed by an intramolecular Ullmann-type coupling, where the oxygen of the enolate displaces the iodide on the aromatic ring. This cyclization directly leads to the formation of a six-membered ring fused to the benzene ring.
Another approach involves the hydrolysis of the ester group followed by cyclization to form coumarin-like structures. The versatility of this compound allows for the synthesis of a variety of substituted oxygen heterocycles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netgoogle.com
Enolization and Tautomerism Studies
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. frontiersin.org This keto-enol tautomerism is a fundamental property that significantly influences its reactivity. nih.gov The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. nih.gov In non-polar solvents, the intramolecularly hydrogen-bonded enol form tends to predominate. Conversely, in polar, protic solvents, the keto form is favored as the solvent molecules can effectively solvate the carbonyl groups and disrupt the internal hydrogen bond. nih.govmdpi.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in studying this equilibrium, as the protons of the keto and enol forms typically exhibit distinct chemical shifts. nih.govnih.gov Studies on analogous β-ketoesters have shown that the rate of interconversion can be catalyzed by acids or bases. nih.gov
Table 3: Influence of Solvent Polarity on Keto-Enol Tautomerism
| Solvent Type | Predominant Tautomer | Rationale |
|---|---|---|
| Non-polar (e.g., Chloroform) | Enol | Stabilization via intramolecular hydrogen bonding. nih.gov |
| Polar Aprotic (e.g., DMSO) | Keto | Disruption of intramolecular H-bond by solvent polarity. nih.gov |
Exploration of Radical Reactions Involving the Iodobenzoyl Group
The iodobenzoyl group within this compound is a key functional moiety that can participate in radical reactions. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making it a precursor for aryl radical generation. These highly reactive intermediates can then undergo a variety of transformations, most notably intramolecular cyclizations.
One of the primary areas of investigation for molecules containing the 2-iodobenzoyl group is their participation in aryl radical cyclization reactions. While direct studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous structures. For instance, the radical cyclization of 2-iodobenzamides has been explored, providing a model for the potential reactivity of this compound.
In a typical reaction, an aryl radical is generated from the 2-iodobenzoyl moiety through the action of a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). The generated aryl radical can then attack an intramolecular unsaturated bond, leading to the formation of a new ring system. The regioselectivity of this cyclization, whether it proceeds via an endo or exo pathway, is a critical aspect of these investigations. For example, in the study of a 2-iodobenzamide (B1293540) derived from D-galactose, an 11-endo aryl radical cyclization was observed, leading to the formation of a benzomacrolactam. scielo.brsemanticscholar.org This preference for endo cyclization in larger ring formations is a known trend in radical macrocyclization. semanticscholar.org
The reaction conditions for such radical cyclizations are crucial for achieving the desired product and minimizing side reactions, such as direct reduction of the aryl iodide to a benzoyl group (hydrogenolysis). scielo.brsemanticscholar.org Key parameters that are often optimized include the concentration of the radical initiator and the rate of its addition. Slow addition of the initiator helps to maintain a low concentration of the radical species, which can favor the desired intramolecular cyclization over intermolecular reactions or premature quenching of the radical. scielo.br
Table 1: Representative Conditions for Aryl Radical Cyclization of a 2-Iodobenzoyl Derivative
| Parameter | Condition | Purpose |
|---|---|---|
| Radical Initiator | Tributyltin hydride (Bu₃SnH) and AIBN | Generation of the aryl radical |
| Solvent | Benzene | Reaction medium |
| Temperature | 80 °C | To initiate the decomposition of AIBN |
| Concentration | Low concentration of substrate and initiator | To favor intramolecular cyclization |
| Addition Rate | Slow addition of Bu₃SnH/AIBN | To control the concentration of radicals |
The mechanistic pathway for these reactions involves the initial formation of a tributyltin radical from the reaction of Bu₃SnH with AIBN. This radical then abstracts the iodine atom from the 2-iodobenzoyl group, generating an aryl radical. This aryl radical subsequently undergoes an intramolecular cyclization, and the resulting cyclized radical is then quenched by a hydrogen atom from another molecule of Bu₃SnH to afford the final product and regenerate the tributyltin radical.
Catalytic Transformations Mediated by this compound
The chemical structure of this compound, specifically the presence of the aryl iodide group, allows it to act as a substrate in a variety of catalytic transformations, particularly those mediated by transition metals like palladium and copper. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
The aryl iodide moiety of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
A relevant example of such a transformation is the palladium-catalyzed cross-coupling of aryl iodides with ethyl diazoacetate. organic-chemistry.org This reaction provides a route to the formation of α-aryl-β-keto esters. While the specific use of this compound as the aryl iodide in this named reaction is not explicitly detailed, the general mechanism is applicable. The reaction would proceed via the formation of a palladium carbene intermediate from ethyl diazoacetate, which then couples with the 2-benzoylacetate palladium complex.
Another important palladium-catalyzed reaction is the Heck reaction, which involves the coupling of an aryl halide with an alkene. researchgate.net this compound could potentially undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 2-position of the benzoyl ring. The stereoselectivity of the resulting olefin is a key aspect of these transformations. researchgate.net
Copper-Catalyzed Arylation Reactions:
Copper-catalyzed reactions also offer a versatile platform for the functionalization of aryl iodides. For instance, the copper(I) iodide-catalyzed arylation of β-keto esters, such as ethyl acetoacetate (B1235776), with aryl halides is a known transformation. researchgate.net In a reversal of roles, this compound could serve as the arylating agent in such reactions, coupling with various nucleophiles.
Copper-catalyzed tandem reactions involving aryl iodides have also been developed. For example, a copper-catalyzed tandem arylation–cyclization of 2-alkynylaryl isothiocyanates with diaryliodonium salts has been reported to synthesize thiochromeno[2,3-b]indoles. rsc.org While this example involves a diaryliodonium salt, it highlights the potential for the aryl iodide of this compound to participate in cascade reactions where an initial copper-mediated arylation is followed by an intramolecular cyclization.
The general mechanism for many of these copper-catalyzed reactions is thought to involve the formation of an organocopper intermediate. The choice of catalyst, ligands, base, and solvent can significantly influence the outcome and efficiency of these transformations. researchgate.net
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst System | Potential Coupling Partner | Product Type |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(0) or Pd(II) precursor | Ethyl diazoacetate | α-(2-ethoxycarbonylacetyl)phenylacetate derivative |
| Heck Reaction | Pd catalyst, base | Alkene | 2-vinylbenzoylacetate derivative |
These catalytic transformations underscore the synthetic utility of the iodobenzoyl group in this compound, enabling its conversion into more complex molecular architectures.
Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The compound is an exemplary starting material for creating intricate molecular frameworks due to its dual reactivity.
Precursor for Bioactive Heterocyclic Compounds
Heterocyclic compounds are foundational to the development of pharmaceuticals, with a vast majority of approved drugs containing at least one heterocyclic ring. mdpi.com The β-ketoester portion of Ethyl (2-iodobenzoyl)acetate is a classic synthon for building five- and six-membered heterocycles. mdpi.comresearchgate.net For instance, condensation reactions with dinucleophilic reagents like hydrazines or amidines can yield pyrazoles and pyrimidines, respectively.
Furthermore, the ortho-iodo substituent provides a reactive handle for subsequent intramolecular cyclization reactions. researchgate.net A common strategy involves a palladium-catalyzed reaction to form a new bond between the aryl ring and a part of the newly formed heterocycle, leading to fused polycyclic systems. lookchem.com This approach allows for the rapid construction of complex, rigid scaffolds that are of significant interest in drug discovery. researchgate.net
Intermediate in the Synthesis of Macrocyclic Compounds
Macrocycles, large cyclic molecules, are of growing interest in medicinal chemistry for their ability to tackle challenging biological targets. researchgate.net this compound can be elaborated into linear precursors suitable for macrocyclization. A typical synthetic strategy might involve:
A cross-coupling reaction, such as a Sonogashira or Suzuki coupling, at the iodo-position to attach a long, functionalized chain.
Alkylation or acylation at the active methylene (B1212753) carbon (the carbon between the two carbonyls) to introduce a second chain.
An intramolecular ring-closing reaction, such as ring-closing metathesis (RCM) or lactamization, to form the large ring.
This modular approach enables the synthesis of diverse macrocyclic libraries with varying ring sizes and functionalities.
Role in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. arkat-usa.org This strategy aligns with the principles of green chemistry by reducing steps, solvent use, and waste. arkat-usa.org this compound is an ideal substrate for designing such sequences.
For example, a palladium-catalyzed cascade reaction can be initiated on the aryl iodide. nih.gov This could involve an initial intermolecular coupling with an alkyne, followed by an intramolecular cyclization where a nucleophile generated from the β-ketoester moiety attacks an intermediate in the catalytic cycle. researchgate.netnih.gov Such reactions can generate polycyclic heterocyclic skeletons with multiple stereocenters in a single, highly controlled step, rapidly increasing molecular complexity. arkat-usa.org
Synthesis of Pharmaceutical Intermediates and Lead Compounds
The structural motifs accessible from this compound are prevalent in many biologically active molecules, making it a key starting material for pharmaceutical research and development.
Derivatization for Medicinal Chemistry Applications
In medicinal chemistry, the systematic synthesis of analogues (derivatization) is crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. nih.gov this compound offers several points for diversification:
The Aryl Iodide: This site is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.
The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse range of amides or other ester derivatives.
The Ketone and Active Methylene Group: The ketone can be reduced or serve as a point for nucleophilic addition, while the adjacent active methylene carbon can be readily alkylated or acylated to introduce further substituents.
This multi-handle derivatization capacity allows chemists to explore the chemical space around the core scaffold efficiently.
Precursors to Compounds with Potential Biological Activity
The core function of this compound is to serve as a precursor for molecules with therapeutic potential. nih.gov The β-ketoester moiety itself is found in compounds designed to exhibit antibacterial activity. nih.gov Heterocycles such as pyrazoles, quinolines, and thiazoles, which can be synthesized from this starting material, are known scaffolds for compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties. mdpi.comnih.govrsc.org The ability to generate complex, polycyclic, and macrocyclic structures from this single precursor makes it a valuable tool in the quest for novel bioactive compounds. nih.govresearchgate.net
Chiral Synthesis and Asymmetric Transformations
The β-keto ester functionality in this compound is a prime target for asymmetric transformations to create chiral molecules, which are crucial in pharmaceutical and materials science.
Enantioselective reactions targeting β-keto esters typically involve asymmetric hydrogenation, reduction, or alkylation of the α-carbon. The success of these reactions is highly dependent on the design of chiral ligands that coordinate with a metal catalyst to create a chiral environment, favoring the formation of one enantiomer over the other.
General principles of ligand design have evolved significantly. Early approaches favored C2-symmetric ligands, such as bisoxazolines, which proved effective in a variety of metal-catalyzed reactions. nih.govscispace.com More recent developments have focused on non-symmetrical P,N-ligands, like phosphinooxazolines (PHOX ligands), which offer different electronic and steric properties, allowing for fine-tuning of the catalyst's reactivity and selectivity. nih.govresearchgate.net These ligands have been successfully applied in palladium-catalyzed asymmetric allylic substitutions and other transformations. nih.govscispace.com
While specific studies detailing the enantioselective reactions of this compound are not prominent, the extensive research on related β-keto esters provides a clear framework for potential applications. A tailored approach using a library of modern chiral ligands in combination with transition metal catalysts (e.g., Rhodium, Ruthenium, Palladium) would be the standard method to achieve high enantioselectivity for reactions involving this substrate.
Achieving diastereoselectivity in the alkylation of β-keto esters is a well-known challenge in organic synthesis. The primary difficulty arises from the potential for the product to racemize under either acidic or basic reaction conditions. nih.govresearchgate.net After an initial alkylation creates a new stereocenter, the remaining acidic proton at the α-position can be removed, leading to a loss of stereochemical information.
To overcome this, modern strategies often employ synergistic catalysis under nearly neutral conditions. For example, a hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes has been shown to catalyze the asymmetric dehydrative condensation of allylic alcohols with β-keto esters, affording products with high diastereoselectivity and enantioselectivity. nih.gov Other approaches for diastereoselective synthesis involve converting the β-keto ester into a β-hydroxy ester, followed by a sequence of protection, deprotonation, alkylation, and deprotection. nih.gov While these strategies have been developed for β-keto esters in general, they represent the current state-of-the-art and would be directly applicable to designing diastereoselective alkylations for this compound.
Development of Novel Reagents and Catalysts
The unique combination of functional groups in this compound makes it an attractive starting material for the development of new reagents and catalysts.
The ortho-iodo group is particularly significant. It can serve as a handle for introducing other functionalities via cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. This allows for the attachment of phosphine (B1218219) groups, nitrogen-based heterocycles, or other coordinating moieties, which are the core components of many homogeneous catalysts and ligands.
The β-keto ester portion of the molecule can be used to construct heterocyclic rings, which are themselves important scaffolds for ligands and catalysts. For example, a related compound, Ethyl (benzothiazol-2-ylsulfonyl)acetate, has been developed as a novel and effective reagent for the modified Julia olefination, providing a stereoselective route to α,β-unsaturated esters. organic-chemistry.org This demonstrates how functionalized ethyl acetate (B1210297) derivatives can be transformed into valuable synthetic tools. Similarly, this compound could be envisioned as a precursor to novel phosphine ligands, N-heterocyclic carbene (NHC) precursors, or other sophisticated catalytic systems after suitable chemical modification.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of ethyl (2-iodobenzoyl)acetate by mapping the chemical environments of its constituent protons and carbon atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons, the active methylene (B1212753) protons, and the aromatic protons of the 2-iodobenzoyl moiety. Due to keto-enol tautomerism, where the methylene protons can be in equilibrium with an enol form, the spectrum may show two sets of signals. For the keto form, the ethyl group typically presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), arising from coupling with each other. The active methylene protons (COCH₂CO) would appear as a singlet. The four protons on the disubstituted benzene (B151609) ring will appear as a complex multiplet in the aromatic region.
Based on analogous compounds like ethyl benzoate, where the ethyl quartet appears around 4.38 ppm and the triplet at 1.41 ppm, and considering the deshielding effects of the adjacent carbonyl and aromatic ring, the predicted chemical shifts for the keto form of this compound are detailed below. rsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet | ~7.1 |
| OCH₂ (Ethyl) | ~4.1 - 4.3 | Quartet | ~7.1 |
| COCH₂CO (Methylene) | ~4.0 | Singlet | N/A |
| Aromatic-H | ~7.2 - 8.0 | Multiplet | N/A |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the active methylene carbon, and the two carbons of the ethyl group. The carbonyl carbons are the most deshielded and appear furthest downfield. The carbon atom bearing the iodine (C-I) will have its chemical shift influenced by the heavy atom effect.
By comparing with related structures such as ethyl benzoylacetate, the predicted chemical shifts for the carbon atoms in this compound are outlined in the following table. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~190 - 195 |
| C=O (Ester) | ~165 - 170 |
| Aromatic C-I | ~90 - 95 |
| Aromatic C-H & C-C=O | ~128 - 142 |
| OCH₂ (Ethyl) | ~61 - 63 |
| COCH₂CO (Methylene) | ~45 - 50 |
| CH₃ (Ethyl) | ~13 - 15 |
While specific 2D NMR data for this compound is not widely published, techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be instrumental in confirming the structure.
A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would display a cross-peak between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity. It would also help in deciphering the coupling network among the aromatic protons.
An HMQC (or its more modern counterpart, HSQC) spectrum correlates proton signals with the carbon atoms to which they are directly attached. This would definitively link the proton signals of the ethyl group and the active methylene group to their corresponding carbon signals in the ¹³C NMR spectrum, providing unambiguous assignment of the carbon framework.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by the characteristic stretching vibrations of its two carbonyl groups. The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch. The presence of the aromatic ring and the C-O bonds of the ester will also give rise to characteristic absorption bands. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value. docbrown.infoorgchemboulder.com
The predicted key IR absorption bands for this compound are summarized below. orgchemboulder.com
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3100 |
| Aliphatic C-H (Ethyl & Methylene) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| C=C (Aromatic) | Stretch | 1580 - 1600 |
| C-O (Ester) | Stretch | 1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₁IO₃, giving it a molecular weight of approximately 318.11 g/mol . chemdiv.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 318.
The fragmentation of the molecular ion would likely proceed through several key pathways. Common fragmentation patterns for β-keto esters include cleavage of the bonds adjacent to the carbonyl groups. Key expected fragments would arise from the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give an ion at m/z 273, or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). Another prominent fragmentation pathway would be the cleavage of the 2-iodobenzoyl group. The acylium ion [IC₆H₄CO]⁺ would be expected at m/z 231. The base peak in the spectrum of similar esters like ethyl acetate (B1210297) is often the acetyl cation [CH₃CO]⁺ at m/z 43. docbrown.info
| Predicted m/z | Corresponding Fragment | Fragment Lost |
|---|---|---|
| 318 | [C₁₁H₁₁IO₃]⁺ (Molecular Ion) | N/A |
| 273 | [M - OCH₂CH₃]⁺ | ∙OCH₂CH₃ |
| 231 | [IC₆H₄CO]⁺ | ∙CH₂COOC₂H₅ |
| 204 | [C₆H₄I]⁺ | ∙COCH₂COOC₂H₅ |
| 127 | [I]⁺ | ∙C₁₁H₁₁O₃ |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions due to electronic transitions within the aromatic ring and the carbonyl groups.
The 2-iodobenzoyl group acts as a chromophore. The benzene ring itself has characteristic π → π* transitions. The carbonyl groups also exhibit π → π* transitions, as well as lower energy, and typically less intense, n → π* transitions, involving the non-bonding electrons on the oxygen atoms. The conjugation of the ketone with the aromatic ring is expected to shift the π → π* absorption band to a longer wavelength (a bathochromic or red shift) compared to a non-conjugated system. Simple esters like ethyl acetate show an absorption maximum around 206 nm. sielc.com The presence of the aromatic chromophore in this compound would result in more complex spectra with absorptions at higher wavelengths.
| Predicted λ_max (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~200 - 220 | π → π | Aromatic Ring (E-band) |
| ~240 - 280 | π → π | Aromatic Ring & Conjugated Ketone (B-band) |
| >300 | n → π* | Carbonyl Groups (Ketone & Ester) |
Raman Spectroscopy
No experimental or theoretical Raman spectral data for this compound were found.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data, such as a Crystallographic Information File (CIF), unit cell parameters, or detailed structural analysis for this compound, is available in the public domain.
Computational and Theoretical Investigations
Future Directions and Emerging Research Avenues for Ethyl 2 Iodobenzoyl Acetate
The utility of Ethyl (2-iodobenzoyl)acetate as a versatile building block in organic synthesis is well-established. However, ongoing research continues to unveil new possibilities and refine existing applications. The future of research concerning this compound is poised to expand into novel synthetic strategies, advanced materials, in-depth mechanistic understanding, sustainable manufacturing processes, and broader medicinal applications.
Q & A
Q. What are the common synthetic routes for ethyl (2-iodobenzoyl)acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via palladium-catalyzed intramolecular deacetylative dearomatization or esterification reactions. Key steps include:
- Pd catalysis : Substituted indole derivatives react with 2-iodobenzoyl chloride under inert conditions (N₂ atmosphere) in dichloromethane, followed by purification via silica gel chromatography using ethyl acetate/petroleum ether mixtures (1:20 v/v) .
- Optimizing yields : Reaction yields (18–30%) depend on substituent steric/electronic effects. For example, electron-donating groups (e.g., methoxy) improve stability of intermediates, while bulky substituents reduce yields due to steric hindrance .
Q. Which purification techniques are effective for isolating this compound?
- Chromatography : Silica gel column chromatography with ethyl acetate/petroleum ether (1:10–1:20 v/v) achieves >98% purity. The solvent ratio is critical for resolving isomers and byproducts .
- Recrystallization : For crystalline derivatives, methanol or ethanol recrystallization removes residual impurities. Monitor purity via thin-layer chromatography (TLC; Rf ≈ 0.2 in ethyl acetate/petroleum ether) .
Q. What spectroscopic methods are used to characterize this compound?
Q. What are the optimal storage conditions for maintaining stability?
Store at -20°C in airtight, amber vials under nitrogen. Stability exceeds 2 years under these conditions, as degradation (e.g., hydrolysis or iodine displacement) is minimized .
Advanced Research Questions
Q. How do electronic effects of substituents impact reaction pathways in Pd-catalyzed syntheses?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl ring accelerate oxidative addition in Pd catalysis but may reduce regioselectivity.
- Electron-donating groups (e.g., -OCH₃) stabilize intermediates, favoring intramolecular cyclization over side reactions. Substituent positioning (ortho vs. para) further modulates reaction kinetics .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Systematic analysis : Compare substituent effects across studies. For example, yields for 5-chloro derivatives (20%) are lower than methoxy-substituted analogs (18%) due to competing side reactions .
- Reproducibility protocols : Standardize catalyst loading (e.g., 5 mol% Pd), solvent purity (anhydrous CH₂Cl₂), and inert atmosphere to minimize variability .
Q. Can computational methods predict the reactivity of this compound in novel reactions?
Q. How is this compound applied in analytical chemistry?
- GC-MS : As a derivatization agent for polar analytes, enhancing volatility and detection sensitivity. For example, it improves resolution of indole derivatives in plant extracts .
- Extraction workflows : Ethyl acetate-based microextraction efficiently isolates hydrophobic compounds (e.g., pesticides) from soil matrices, achieving >90% recovery rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
